5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione;hydrochloride
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Overview
Description
The compound 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione; 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione; hydrochloride is a complex chemical entity It is characterized by its unique structure, which includes a diazinane ring, a pyrrolidine moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the diazinane ring through a cyclization reaction. This is followed by the introduction of the chloro and trifluoromethyl groups via halogenation reactions. The pyrrolidine moiety is then attached through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt, which is achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the imine group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The diazinane ring and pyrrolidine moiety are likely to play a key role in binding to enzymes or receptors. The trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-6-[(2-aminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione
- 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methyl)-1,3-diazinane-2,4-dione
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the pyrrolidine moiety. These structural features confer specific chemical properties, such as increased stability and potential for specific molecular interactions, which are not present in similar compounds.
Properties
Molecular Formula |
C19H27Cl2F3N6O7 |
---|---|
Molecular Weight |
579.4 g/mol |
IUPAC Name |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C10H13F3N2O5.C9H13ClN4O2.ClH/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h4-7,16-17H,1-3H2,(H,14,18,19);5,7,11H,1-4H2,(H2,12,13,15,16);1H/t4?,5-,6+,7+;;/m0../s1 |
InChI Key |
CJEZEJRBXILJEH-ARZSUFAXSA-N |
Isomeric SMILES |
C1CC(=N)N(C1)CC2C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)C(F)(F)F)CO)O.Cl |
Canonical SMILES |
C1CC(=N)N(C1)CC2C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2CC(C(=O)NC2=O)C(F)(F)F)CO)O.Cl |
Origin of Product |
United States |
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